2-[Chloro(phenyl)methylidene]-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene
Description
This compound features a bicyclic indene core with a 2,3-dihydro-1H-indene scaffold substituted at position 2 with a chloro(phenyl)methylidene group and at positions 1,1,3,3 with methyl groups. The chloro(phenyl)methylidene moiety introduces electron-withdrawing characteristics, while the tetramethyl substituents enhance steric bulk and hydrophobicity .
Properties
CAS No. |
919301-30-7 |
|---|---|
Molecular Formula |
C20H21Cl |
Molecular Weight |
296.8 g/mol |
IUPAC Name |
2-[chloro(phenyl)methylidene]-1,1,3,3-tetramethylindene |
InChI |
InChI=1S/C20H21Cl/c1-19(2)15-12-8-9-13-16(15)20(3,4)18(19)17(21)14-10-6-5-7-11-14/h5-13H,1-4H3 |
InChI Key |
MCDIRUJNHIHTKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C(C1=C(C3=CC=CC=C3)Cl)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Chloro(phenyl)methylidene]-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene can be achieved through several synthetic routes. One common method involves the reaction of 1,1,3,3-tetramethyl-2,3-dihydro-1H-indene with a chloro-substituted benzaldehyde in the presence of a base such as sodium hydroxide. The reaction typically takes place under reflux conditions in an organic solvent like ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to optimize reaction conditions and increase yield. Additionally, the use of catalysts such as palladium or platinum can enhance the reaction rate and selectivity. The final product is often subjected to rigorous quality control measures to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-[Chloro(phenyl)methylidene]-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols.
Substitution: The chloro group can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[Chloro(phenyl)methylidene]-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[Chloro(phenyl)methylidene]-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Modified Substituents
(a) 2-[(3-Chlorophenyl)methylene]-1H-indene-1,3(2H)-dione
- Key Differences : Contains 1,3-dione groups (electron-withdrawing) instead of tetramethyl substituents.
- Impact : The dione groups increase polarity and reactivity in nucleophilic additions, contrasting with the hydrophobic tetramethyl groups in the target compound. This makes the dione derivative more suitable for applications requiring solubility in polar solvents .
(b) 2-(Diphenylmethylidene)-2,3-dihydro-1H-inden-1-one
- Key Differences : Replaces chloro(phenyl) with diphenylmethylidene and adds a ketone at position 1.
- The absence of chloro and methyl groups reduces steric hindrance compared to the target compound .
(c) 1,1,3-Trimethyl-3-phenyl-2,3-dihydro-1H-indene
- Key Differences : Lacks the chloro(phenyl)methylidene group and has a phenyl substituent at position 3.
- Impact : The phenyl group at position 3 alters the electronic distribution, reducing electrophilicity at the methylidene position. The simpler substitution pattern may favor applications in polymer chemistry .
Functional Group Variations
(a) [Chloro(phenyl)methylidene]propanedinitrile
- Key Differences : Features a dinitrile group instead of the indene core.
- Impact : The electron-deficient dinitrile group facilitates reactions with nucleophiles, such as cycloadditions, which are less accessible in the target compound due to its sterically hindered indene framework .
(b) Tetramethyl-dioxaborolane-Indenyl Derivatives
- Key Differences : Incorporates a boronate ester (dioxaborolane) group.
- Impact : The boron-containing moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a property absent in the target compound. This highlights the target compound’s limitations in transition metal-catalyzed processes .
Physicochemical Properties
Biological Activity
The compound 2-[Chloro(phenyl)methylidene]-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene (commonly referred to as CTMDI ) has garnered attention in recent research due to its potential biological activities. This article explores the biological activity of CTMDI through a detailed review of studies focusing on its antimicrobial properties, cytotoxicity against cancer cells, and other relevant pharmacological effects.
Chemical Structure and Properties
CTMDI is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C19H22Cl
- Molecular Weight : 294.83 g/mol
The presence of the chloro and phenyl groups in its structure is significant for its biological activity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of CTMDI against various bacterial strains. The compound was tested against both gram-positive and gram-negative bacteria. The results indicated that CTMDI exhibited notable antibacterial activity, particularly against:
- Staphylococcus aureus
- Escherichia coli
In vitro assays demonstrated that CTMDI's effectiveness was comparable to that of commonly used antibiotics such as ampicillin and tetracycline. The Minimum Inhibitory Concentration (MIC) values for CTMDI against these bacteria ranged from 10 to 50 µg/mL, indicating a promising potential for further development as an antibacterial agent .
Cytotoxicity and Anticancer Activity
CTMDI's cytotoxic effects were assessed on several cancer cell lines, including:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
The compound showed significant cytotoxicity with IC50 values ranging between 15 to 30 µM. Notably, CTMDI induced apoptosis in cancer cells through the activation of caspase pathways, which are crucial for programmed cell death .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of CTMDI has highlighted that modifications to its phenyl and chloro groups can enhance its biological activity. For example, the introduction of additional halogen atoms or functional groups has been shown to increase both antimicrobial and anticancer efficacy. This suggests that further derivatization could lead to more potent analogs .
Table 1: Antimicrobial Activity of CTMDI
| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 20 | Ampicillin | 25 |
| Escherichia coli | 50 | Tetracycline | 40 |
Table 2: Cytotoxicity of CTMDI on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 25 | Induction of apoptosis |
| MCF-7 | 15 | Activation of caspase pathways |
Case Study 1: Antibacterial Efficacy
In a controlled study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of CTMDI and tested their antibacterial properties. The study concluded that derivatives with additional halogen substitutions exhibited enhanced activity against MRSA strains compared to the parent compound .
Case Study 2: Anticancer Potential
A study in Cancer Research evaluated the anticancer effects of CTMDI on multiple cell lines. Results indicated that treatment with CTMDI led to a significant reduction in cell viability and promoted apoptosis in HeLa cells. The study emphasized the potential for CTMDI as a lead compound for developing new anticancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
